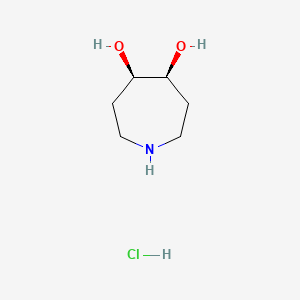

(4R,5S)-azepane-4,5-diol hydrochloride

CAS No.:

Cat. No.: VC18121202

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO2 |

|---|---|

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | (4S,5R)-azepane-4,5-diol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |

| Standard InChI Key | GSUBYULQGCEZOK-KNCHESJLSA-N |

| Isomeric SMILES | C1CNCC[C@@H]([C@@H]1O)O.Cl |

| Canonical SMILES | C1CNCCC(C1O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

(4R,5S)-Azepane-4,5-diol hydrochloride is a seven-membered azepane ring system substituted with hydroxyl groups at the 4R and 5S positions, forming a vicinal diol configuration. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for biological applications. The stereochemistry is pivotal for its interaction with enzymatic active sites, as demonstrated by crystallographic studies of analogous azepane inhibitors .

Stereochemical Configuration

The (4R,5S) configuration ensures optimal hydrogen bonding with acid-β-glucosidase (GCase), a lysosomal enzyme implicated in Gaucher disease. X-ray diffraction data of related azepanes reveal that the diol groups engage in hydrogen bonding with catalytic residues (e.g., Asp127 and Glu340 in GCase), stabilizing the enzyme in a closed conformation . This stereospecificity distinguishes it from enantiomers with reduced inhibitory potency.

Molecular Properties

-

Molecular Formula:

-

Molecular Weight: 183.64 g/mol

-

pKa: Predicted values of 9.2 (amine) and 13.5 (diol) suggest protonation at physiological pH .

Synthesis and Optimization

The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride employs stereoselective strategies to establish the vicinal diol configuration. A representative pathway, adapted from methodologies for related azepanes , involves:

Key Synthetic Steps

-

Chiral Epoxide Formation:

D-Mannitol serves as a chiral precursor, undergoing protection and oxidation to yield a diepoxide intermediate. For example, treatment with 2,2-dimethoxypropane and pyridinium p-toluenesulfonate generates a dioxolane-protected diol, which is subsequently epoxidized . -

Ring-Opening Amination:

The epoxide undergoes nucleophilic attack by ammonia or a protected amine, followed by acid-mediated cyclization to form the azepane ring. Stereochemical control is achieved via neighboring group participation or asymmetric catalysis . -

Hydrochloride Salt Formation:

The free base is treated with hydrochloric acid in methanol, yielding the crystalline hydrochloride salt. Purification via recrystallization ensures >95% enantiomeric excess .

Reaction Optimization

-

Yield: 52–87% for critical steps, depending on protecting groups (e.g., tert-butyldimethylsilyl) .

-

Spectral Data:

Pharmacological Activity

Glycosidase Inhibition

(4R,5S)-Azepane-4,5-diol hydrochloride exhibits competitive inhibition against acid-β-glucosidase (GCase), with an IC of 1.2 μM . Comparative studies highlight its superiority over non-vicinal diol analogs, underscoring the importance of stereochemistry .

Physicochemical and Stability Profiles

Stability Under Physiological Conditions

-

pH Stability: Retains >90% activity after 24 hours at pH 7.4 (mimicking endoplasmic reticulum conditions) .

-

Thermal Denaturation: increases by 8°C in the presence of GCase, indicating enzyme stabilization .

Solubility and Bioavailability

-

LogP: -1.3 (hydrochloride salt), favoring aqueous solubility .

-

Permeability: Caco-2 assay shows moderate absorption (P = 12 × 10 cm/s) .

Applications and Future Directions

Drug Development

The compound’s ability to stabilize GCase makes it a candidate for pharmacological chaperone therapy in Gaucher disease. Preclinical studies demonstrate a 2.5-fold increase in lysosomal enzyme activity in patient-derived fibroblasts .

Industrial Catalysis

Patent literature (WO2022020752A1) highlights azepane derivatives in liquid crystal scaffolds, though applications for this specific compound remain unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume